16:0 DAP
Overview
Description
1,2-Dipalmitoyl-3-dimethylammonium-propane is an ionizable cationic lipid that has been used in the generation of liposomes for the delivery of miRNA . This compound is known for its ability to form liposomes that can encapsulate and deliver genetic material into cells, making it a valuable tool in the field of drug delivery and gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of chloroform as a solvent and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-3-dimethylammonium-propane involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions . The compound is then purified through a series of filtration and crystallization steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-dimethylammonium-propane primarily undergoes esterification and transesterification reactions . It can also participate in substitution reactions where the dimethylamino group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving 1,2-Dipalmitoyl-3-dimethylammonium-propane include chloroform, hexadecanoic acid, and 1,2-ethanediol . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of 1,2-Dipalmitoyl-3-dimethylammonium-propane include various ester derivatives and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dipalmitoyl-3-dimethylammonium-propane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other cationic lipids and as a component in the preparation of liposomes .
Biology: In biological research, 1,2-Dipalmitoyl-3-dimethylammonium-propane is used to study the delivery of miRNA and other genetic materials into cells . It has been shown to increase axonogenesis in mouse trigeminal ganglion neurons when used in liposomes .
Medicine: In medicine, this compound is being explored for its potential in gene therapy and drug delivery . Liposomes containing 1,2-Dipalmitoyl-3-dimethylammonium-propane have been used to deliver therapeutic miRNA to target cells .
Industry: In industrial applications, 1,2-Dipalmitoyl-3-dimethylammonium-propane is used in the production of liposomal formulations for various purposes, including cosmetics and pharmaceuticals .
Mechanism of Action
1,2-Dipalmitoyl-3-dimethylammonium-propane exerts its effects by forming liposomes that can encapsulate and deliver genetic material into cells . The compound’s cationic nature allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome and its contents . Once inside the cell, the liposome releases its cargo, allowing the genetic material to exert its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2-Dipalmitoyl-3-dimethylammonium-propane include 1,2-dipalmitoyl-3-trimethylammonium-propane chloride and other cationic lipids used in liposome formation .
Uniqueness: What sets 1,2-Dipalmitoyl-3-dimethylammonium-propane apart from other similar compounds is its ability to form stable liposomes that can efficiently encapsulate and deliver genetic material into cells . This makes it a valuable tool in the fields of gene therapy and drug delivery .
Properties
IUPAC Name |
[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRIWCIIGVAXHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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